Maintained Piperazine-Like Lipophilicity Versus Lipophilicity-Increasing Bridged Piperazines
In contrast to other bridged piperazine isosteres, the 3,6-diazabicyclo[3.1.1]heptane scaffold maintains a lipophilicity profile nearly identical to the widely used piperazine core. This is a critical advantage for maintaining predictable ADME properties when replacing a piperazine in a lead series. Conversely, the 3,8-diazabicyclo[3.2.1]octane scaffold significantly increases lipophilicity compared to piperazine, which can lead to unwanted changes in metabolic stability and off-target binding [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) of a derived fluoroquinolone analog |
|---|---|
| Target Compound Data | cLogP comparable to the analogous piperazine compound |
| Comparator Or Baseline | 3,8-Diazabicyclo[3.2.1]octane; cLogP is increased relative to the analogous piperazine compound |
| Quantified Difference | Not reported numerically, but qualitatively distinct profiles: one matched, one increased. |
| Conditions | cLogP calculations performed on analogous fluoroquinolone derivatives containing each scaffold. |
Why This Matters
For a procurement scientist, selecting 3,6-DBH over other bridged piperazines minimizes the risk of introducing a lipophilicity-driven ADME liability during scaffold hopping, preserving the drug-likeness of the original piperazine series.
- [1] Walker, D. P.; Bedore, M. W. Concise synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes; useful intermediates for the preparation of novel bridged bicyclic piperazines. Tetrahedron Lett. 2012, 53 (47), 6332–6334. View Source
